molecular formula C17H18F3NO2 B8471513 1-Propanamine, N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- CAS No. 92387-77-4

1-Propanamine, N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-

Cat. No. B8471513
Key on ui cas rn: 92387-77-4
M. Wt: 325.32 g/mol
InChI Key: OMBLQIUISAQDGN-UHFFFAOYSA-N
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Patent
US04460399

Procedure details

In this example, 13.3 g (0.0392 mole) of α-[4-(4-trifluoromethylphenoxy)-phenoxy]-N-methylpropionamide was added portionwise to a stirred slurry containing 1.5 g (0.0392 mole) of lithium aluminum hydride. The resulting mixture was refluxed for 18 hours and then chilled to about 0° C. Then 1.6 ml of water, 1.6 ml of aqueous 15% by weight sodium hydroxide, and 4.8 ml of water were successively added to the chilled mixture and the resulting mixture was stirred until a white precipitate formed. Magnesium sulfate was then added to the mixture to absorb water and then the mixture was filtered. The filter cake was washed thoroughly with ethyl ether. The combined filtrate and ethyl ether washings was evaporated under vacuum affording an oil which crystallized upon standing. Infrared spectrographic examination showed incomplete reduction and accordingly the solid was dissolved in 300 ml of ethyl ether and then 1.5 g of lithium aluminum hydride was added portionwise to this solution. The resulting mixture was refluxed for 18 hours and then chilled to about 0° C. while water (1.5 ml), aqueous (15% by weight), sodium hydroxide (1.5 ml) and water (4.5 ml) were successively added. The mixture was then stirred until a white precipitate separated out. Magnesium sulfate was added and the mixture then filtered and the filter cake washed with methylene chloride. The combined filtrate and washing was evaporated under vacuum affording the title compound as an oil. Complete reduction was confirmed by infrared spectrography and n.m.r. analysis.
Name
α-[4-(4-trifluoromethylphenoxy)-phenoxy]-N-methylpropionamide
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4.8 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([F:23])[C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([O:12][CH:13]([CH3:18])[C:14]([NH:16][CH3:17])=O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O>[F:1][C:2]([F:23])([F:24])[C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([O:12][CH:13]([CH3:18])[CH2:14][NH:16][CH3:17])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1 |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
α-[4-(4-trifluoromethylphenoxy)-phenoxy]-N-methylpropionamide
Quantity
13.3 g
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=O)NC)C)C=C2)C=C1)(F)F
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.8 mL
Type
solvent
Smiles
O
Name
Quantity
1.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred until a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
to absorb water
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filter cake was washed thoroughly with ethyl ether
CUSTOM
Type
CUSTOM
Details
The combined filtrate and ethyl ether washings was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
affording an oil which
CUSTOM
Type
CUSTOM
Details
crystallized
DISSOLUTION
Type
DISSOLUTION
Details
accordingly the solid was dissolved in 300 ml of ethyl ether
ADDITION
Type
ADDITION
Details
1.5 g of lithium aluminum hydride was added portionwise to this solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled to about 0° C. while water (1.5 ml), aqueous (15% by weight), sodium hydroxide (1.5 ml) and water (4.5 ml)
ADDITION
Type
ADDITION
Details
were successively added
STIRRING
Type
STIRRING
Details
The mixture was then stirred until a white precipitate
CUSTOM
Type
CUSTOM
Details
separated out
ADDITION
Type
ADDITION
Details
Magnesium sulfate was added
FILTRATION
Type
FILTRATION
Details
the mixture then filtered
WASH
Type
WASH
Details
the filter cake washed with methylene chloride
WASH
Type
WASH
Details
The combined filtrate and washing
CUSTOM
Type
CUSTOM
Details
was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(OC2=CC=C(OC(CNC)C)C=C2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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